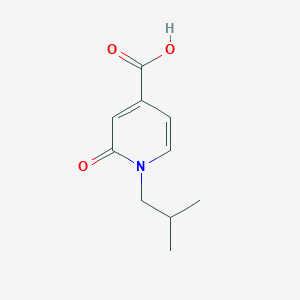
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is possible that it interacts with cellular components or enzymes to exert its effects, but further studies are needed to confirm this .
Biochemical Pathways
It is possible that it could influence a variety of pathways depending on its targets and mode of action .
Result of Action
It is possible that it could have a variety of effects depending on its targets and mode of action .
Biological Activity
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a compound that belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Chemical Formula : C₁₀H₁₃N₁O₃
- Molecular Weight : 195.22 g/mol
- CAS Number : 954225-48-0
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on enzyme inhibition, antimicrobial properties, and potential as an antimalarial agent.
Antimicrobial Activity
Research indicates that compounds in the dihydropyridine class exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimalarial Properties
Recent investigations into the antimalarial potential of dihydropyridine derivatives have highlighted their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. The compound's action may involve interference with the parasite's metabolic processes or inhibition of key enzymes essential for its survival.
The mechanism by which this compound exerts its biological effects can be attributed to its structural characteristics. The presence of the carboxylic acid group is crucial for its interaction with biological targets.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example:
- Target Enzymes : Dihydropyrimidine dehydrogenase (DPD) and other related enzymes.
- Effect : Inhibition leads to altered metabolic states in target organisms, which can result in reduced growth or viability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. |
| Study 2 | Showed potential antimalarial activity with IC50 values in the micromolar range against P. falciparum. |
| Study 3 | Investigated enzyme inhibition and found effective blockade of DPD activity leading to altered pyrimidine metabolism. |
Safety and Toxicity
While exploring the therapeutic potential of this compound, safety profiles must also be considered:
- Toxicity : The compound is classified with warning labels indicating potential irritant effects upon exposure.
- Precautions : Standard laboratory safety measures should be observed when handling this compound.
Properties
IUPAC Name |
1-(2-methylpropyl)-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-11-4-3-8(10(13)14)5-9(11)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUPMUUCNGATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















